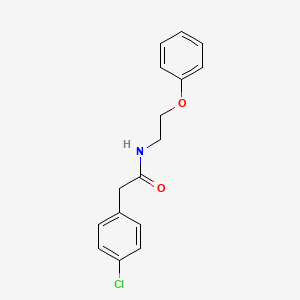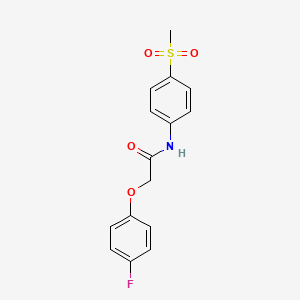
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-N-(2-phenoxyethyl)acetamide, also known as 2-CPEA, is a synthetic compound that has been studied for its potential as a therapeutic agent. It is a member of the phenoxyacetamide family of compounds, and has been studied for its ability to modulate the activity of various enzymes, receptors, and other proteins. 2-CPEA has been found to have a variety of biochemical and physiological effects, and has been used in a range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide has been studied for its potential as a therapeutic agent. It has been found to have a variety of biochemical and physiological effects, and has been used in a range of laboratory experiments. It has been studied for its ability to modulate the activity of various enzymes, receptors, and other proteins. It has also been studied for its ability to act as an antioxidant, and to modulate the activity of the immune system.
Wirkmechanismus
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide has been found to act on multiple targets. It has been found to interact with various enzymes, receptors, and other proteins. It has also been found to interact with various cell signaling pathways, including those involved in inflammation, apoptosis, and other processes.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, receptors, and other proteins, and to act as an antioxidant. It has also been found to modulate the activity of the immune system, and to have anti-inflammatory and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively stable. It is also non-toxic and has a low risk of side effects. However, it is important to note that 2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide has not been approved for therapeutic use, and its effects on humans are not yet fully understood.
Zukünftige Richtungen
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide has a number of potential future directions. It could be further studied for its potential as a therapeutic agent, and its effects on various enzymes, receptors, and other proteins could be further explored. It could also be studied for its potential to act as an antioxidant, and its ability to modulate the activity of the immune system could be further investigated. Additionally, its potential for use in drug delivery systems could be explored. Finally, its potential for use in other applications, such as agriculture and cosmetics, could be further studied.
Synthesemethoden
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide can be synthesized in several ways. One method involves the reaction of 4-chlorophenol with 2-phenoxyethanol, followed by the addition of acetamide. Another method involves the reaction of 4-chlorobenzaldehyde with 2-phenoxyethanol, followed by the addition of acetamide. The final product is a white to off-white crystalline solid.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)12-16(19)18-10-11-20-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKHVWRFHLGGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B6543882.png)

![[(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate](/img/structure/B6543893.png)
![ethyl 4-methyl-2-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]-1,3-thiazole-5-carboxylate](/img/structure/B6543898.png)
![1-[(thiophen-3-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B6543918.png)
![N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6543921.png)
![N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6543928.png)
![N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide](/img/structure/B6543934.png)
![2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-propylacetamide](/img/structure/B6543944.png)

![1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(prop-2-en-1-yl)urea](/img/structure/B6543960.png)

![2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine](/img/structure/B6543977.png)
![(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide](/img/structure/B6543983.png)